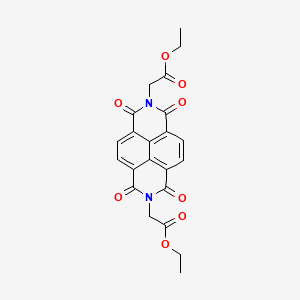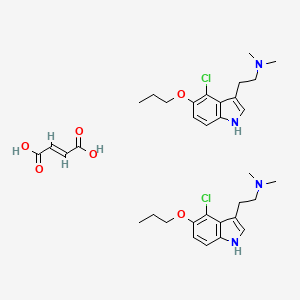
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as AG-1478, and it belongs to the class of tyrosine kinase inhibitors. AG-1478 has been extensively studied for its ability to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways.
Applications De Recherche Scientifique
1. Neuropharmacological Research The compound is notably used in neuropharmacological studies, particularly focusing on serotonin (5-HT) receptors. It acts as a 5-HT1B/D receptor agonist, with implications in understanding serotonin's role in thermoregulation. For example, Hagan et al. (1997) demonstrated its effects on body temperature regulation in guinea pigs through serotonin receptor interaction (Hagan, Slade, Gaster, Jeffrey, Hatcher, & Middlemiss, 1997).
2. Pharmacological Methodology This compound is employed to study pharmacological responses in animal models, such as common marmosets and guinea pigs. It serves as a tool to evaluate the efficacy of temperature measurement methods and the response to pharmacological interventions, as discussed by Cilia et al. (1998) in their comparison of rectal and subcutaneous body temperature measurements (Cilia, Piper, Upton, & Hagan, 1998).
3. Behavioral Neuroscience The compound is utilized to investigate the role of different serotonin receptors in behavioral responses. For example, its role in mediating 5-hydroxytryptophan induced myoclonic jerks in guinea pigs, highlighting the involvement of 5-HT1D and 5-HT1A receptors, is researched by Hagan et al. (1995) (Hagan, Hatcher, & Slade, 1995).
4. Optics and Laser Technology The compound's derivatives are explored for their nonlinear optical absorption properties, potentially useful for optical device applications such as optical limiters. Rahulan et al. (2014) investigated a derivative's behavior under different laser intensities, revealing a transition from saturable to reverse saturable absorption (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
5. Molecular Structure Studies The compound's molecular structure and properties, including crystallization and intermolecular interactions, are subjects of research, contributing to the understanding of chemical bonding and molecular interactions. Jasinski et al. (2010) provided insights into the crystal packing features of a related compound, illustrating significant structural properties (Jasinski, Butcher, Al-arique, Yathirajan, & Narayana, 2010).
Propriétés
Numéro CAS |
172378-03-9 |
|---|---|
Nom du produit |
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate |
Formule moléculaire |
C34H46Cl2N4O6 |
Poids moléculaire |
677.7 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(4-chloro-5-propoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/2C15H21ClN2O.C4H4O4/c2*1-4-9-19-13-6-5-12-14(15(13)16)11(10-17-12)7-8-18(2)3;5-3(6)1-2-4(7)8/h2*5-6,10,17H,4,7-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
DMVXZPOKLOHYDW-WXXKFALUSA-N |
SMILES isomérique |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
Synonymes |
3-(2-dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate SKF 99101 SKF 99101H SKF-99101H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



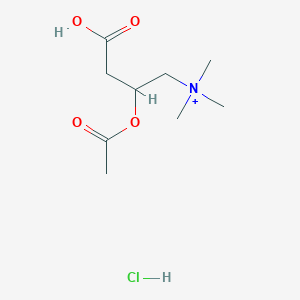
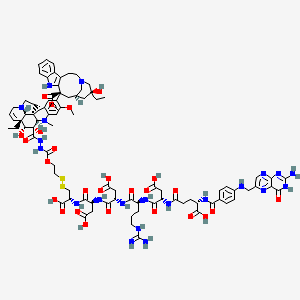
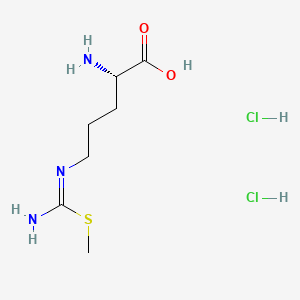
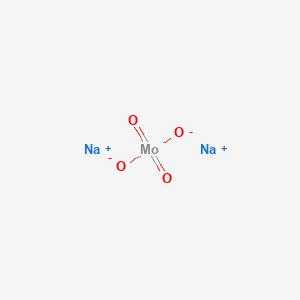
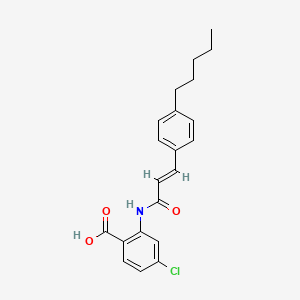
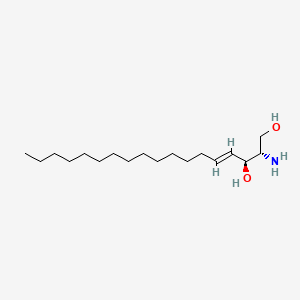
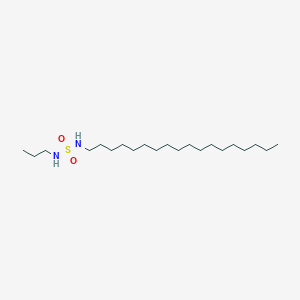
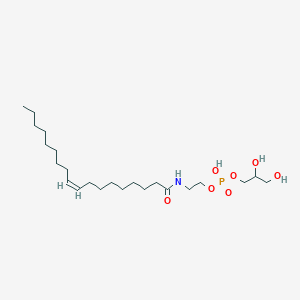
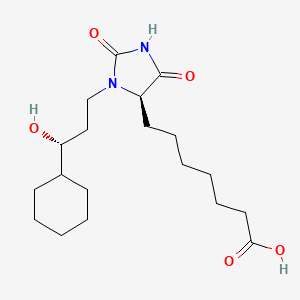
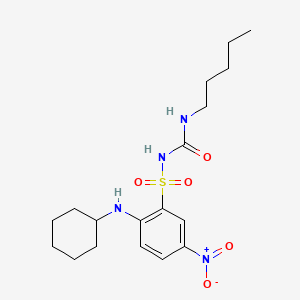
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
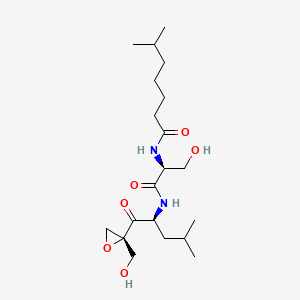
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
